

2-Methyl-1,3-dithiane synthesis from acetaldehyde and 1,3-propanedithiol

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Compound of Interest

Compound Name: 2-Methyl-1,3-dithiane

Cat. No.: B1361393

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Synthesis of 2-Methyl-1,3-dithiane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of **2-methyl-1,3-dithiane** from acetaldehyde and 1,3-propanedithiol. **2-Methyl-1,3-dithiane** is a crucial intermediate in organic synthesis, primarily utilized as a masked acyl anion equivalent for the formation of carbon-carbon bonds in the Corey-Seebach reaction.^{[1][2]} This "umpolung" or reversal of the normal electrophilic reactivity of the carbonyl carbon makes it an invaluable tool in the construction of complex molecular architectures.^{[1][3]}

Reaction Overview

The synthesis of **2-methyl-1,3-dithiane** is a classic example of a thioacetalization reaction. It involves the condensation of acetaldehyde with 1,3-propanedithiol, typically under acidic conditions, to form the cyclic thioacetal.^{[2][4]} The reaction proceeds via the formation of a hemithioacetal intermediate, followed by the elimination of water.^[2]

Overall Reaction: $\text{CH}_3\text{CHO} + \text{HS}(\text{CH}_2)_3\text{SH} \rightleftharpoons \text{C}_5\text{H}_{10}\text{S}_2 + \text{H}_2\text{O}$ (Acetaldehyde + 1,3-Propanedithiol \rightleftharpoons **2-Methyl-1,3-dithiane** + Water)

Physicochemical and Spectroscopic Data

A summary of the key properties of the reactants and the final product is provided below for easy reference.

Table 1: Physicochemical Properties of Reactants and Product

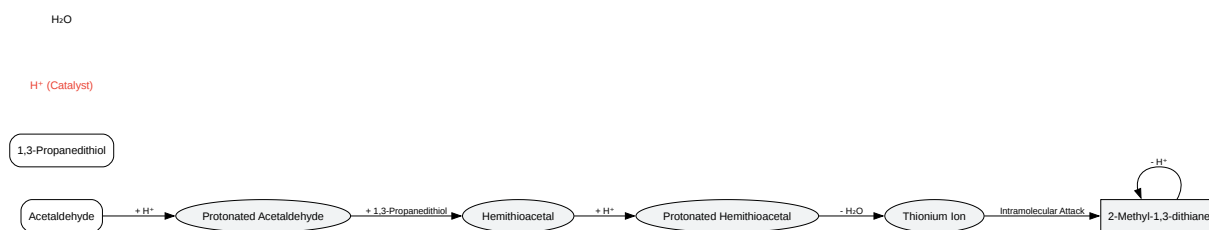
Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	CAS Number
Acetaldehyde	C ₂ H ₄ O	44.05	20.2	0.784	75-07-0
1,3-Propanedithiol	C ₃ H ₈ S ₂	108.22	169-171	1.076	109-80-8[3]
2-Methyl-1,3-dithiane	C ₅ H ₁₀ S ₂	134.26	56-59 (at 3 mmHg)	1.121 (at 25 °C)	6007-26-7

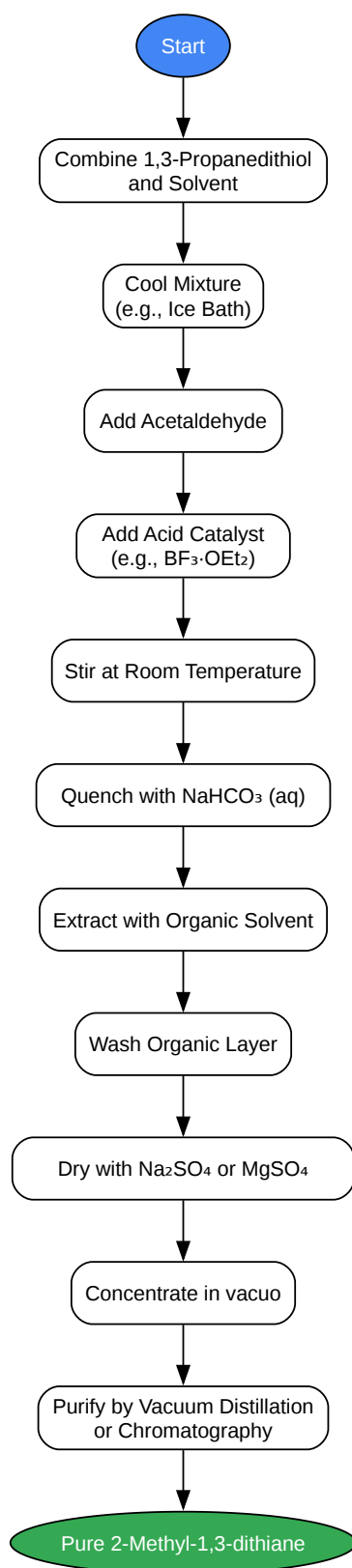
Table 2: Spectroscopic Data for **2-Methyl-1,3-dithiane**

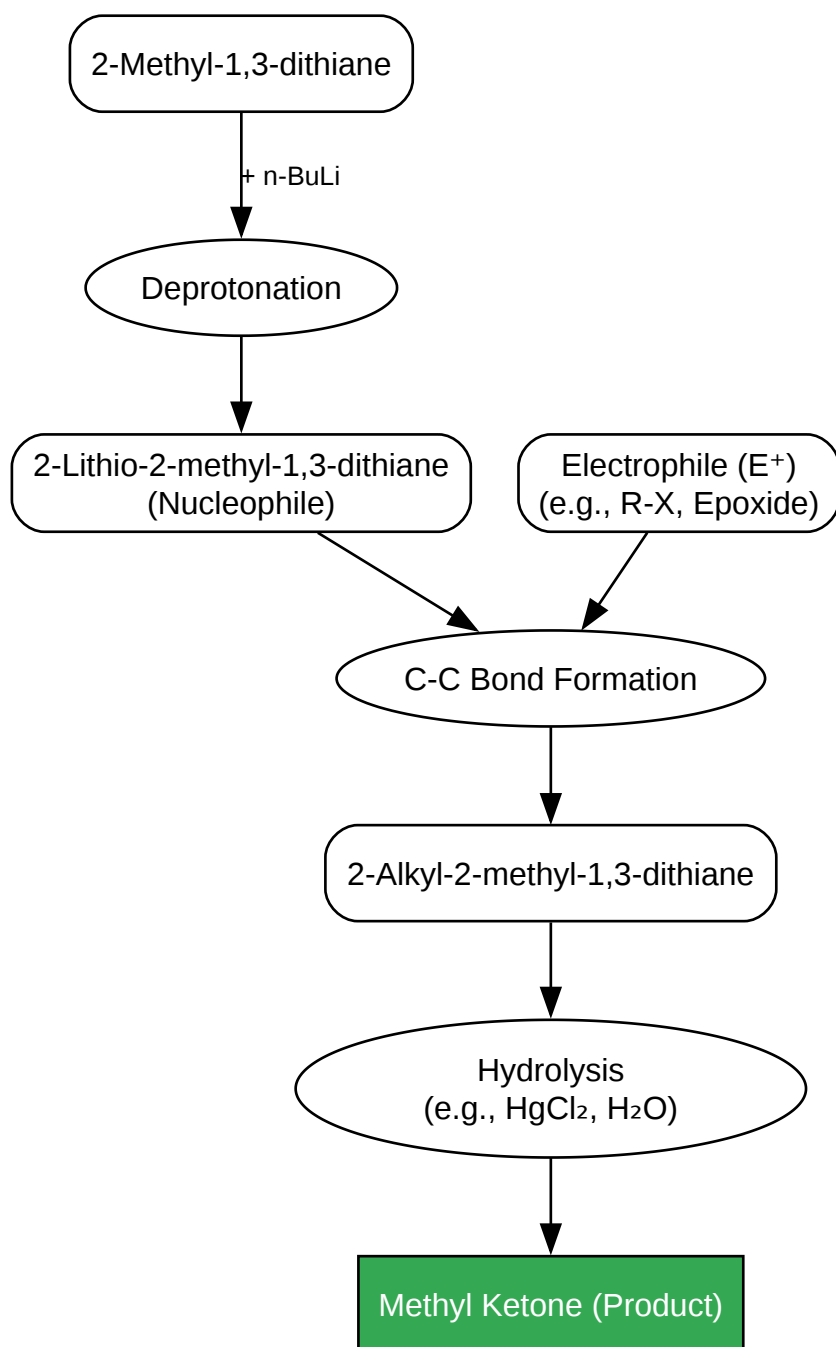
Technique	Data
¹ H NMR (CDCl ₃)	δ 1.55 (d, 3H), 1.80-1.95 (m, 1H), 2.05-2.20 (m, 1H), 2.80-2.95 (m, 4H), 4.10 (q, 1H)
¹³ C NMR (CDCl ₃)	δ 21.5, 25.8, 30.5 (2C), 40.1
Refractive Index	n _{20/D} 1.560

Reaction Mechanism and Experimental Workflow

The acid-catalyzed formation of **2-methyl-1,3-dithiane** proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atoms on the protonated carbonyl carbon.







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